9-([1,1'-Biphenyl]-3-yl)-9H-carbazole 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 1221237-87-1
VCID: VC2935140
InChI: InChI=1S/C24H17N/c1-2-9-18(10-3-1)19-11-8-12-20(17-19)25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-17H
SMILES: C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53
Molecular Formula: C24H17N
Molecular Weight: 319.4 g/mol

9-([1,1'-Biphenyl]-3-yl)-9H-carbazole

CAS No.: 1221237-87-1

Cat. No.: VC2935140

Molecular Formula: C24H17N

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

9-([1,1'-Biphenyl]-3-yl)-9H-carbazole - 1221237-87-1

Specification

CAS No. 1221237-87-1
Molecular Formula C24H17N
Molecular Weight 319.4 g/mol
IUPAC Name 9-(3-phenylphenyl)carbazole
Standard InChI InChI=1S/C24H17N/c1-2-9-18(10-3-1)19-11-8-12-20(17-19)25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-17H
Standard InChI Key LKXFMLDAUIXMGY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53

Introduction

Chemical Properties and Structure

9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is characterized by a well-defined molecular structure and specific physical and chemical properties that make it relevant for various scientific and technological applications. The compound has the molecular formula C24H17N, corresponding to a molecular weight of 319.407 g/mol . In the scientific literature and chemical databases, it is identified by the CAS Number 1221237-87-1 .

Physically, 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole appears as a white to yellow solid with a melting point of 128°C . Commercial samples typically have a purity of ≥98.0% as determined by gas chromatography . The compound's structure can be represented using the SMILES notation: C1=CC=C(C=C1)C1=CC(=CC=C1)N1C2=CC=CC=C2C2=C1C=CC=C2 .

The structural arrangement of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole features a carbazole moiety with a biphenyl group attached at the nitrogen atom (9-position). The carbazole core consists of two benzene rings fused to a pyrrole ring, creating a planar tricyclic system. The biphenyl group, comprising two phenyl rings connected by a single bond, is attached to the nitrogen atom, extending the conjugated system of the molecule.

Table 1: Chemical Properties of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole

PropertyValueReference
CAS Number1221237-87-1
Molecular FormulaC24H17N
Molecular Weight319.407 g/mol
Physical AppearanceWhite-Yellow
Melting Point128°C
Purity (Commercial)≥98.0% (GC)
SMILES NotationC1=CC=C(C=C1)C1=CC(=CC=C1)N1C2=CC=CC=C2C2=C1C=CC=C2
InChI KeyLKXFMLDAUIXMGY-UHFFFAOYSA-N
MDL NumberMFCD28167065

The extended conjugation resulting from the combination of the carbazole core and the biphenyl group is expected to influence the compound's electronic properties, potentially enhancing its conductivity and light-emitting or light-absorbing characteristics. These properties are particularly relevant for applications in organic electronics, where materials with specific electronic band gaps and charge transport capabilities are highly sought after.

Applications

Other Applications

Beyond OLEDs, 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole and similar carbazole derivatives have potential applications in various other fields of materials science and organic electronics.

Organic photovoltaics (OPVs) represent another potential application area for this compound. In OPVs, materials with appropriate energy levels and charge transport properties are needed to efficiently convert light energy into electrical energy. The extended conjugation of 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole, combined with the electron-donating nature of the carbazole moiety, could make it suitable for use in the active layer of organic solar cells, either as a donor material or as a component in donor-acceptor systems.

The field of organic field-effect transistors (OFETs) also presents opportunities for the application of carbazole derivatives. In OFETs, organic semiconductors serve as the active channel material, and their charge transport properties directly influence device performance. The hole-transporting capabilities of carbazole-based compounds make them potential candidates for p-type organic semiconductors in OFETs.

Electrochromic devices, which change color in response to an applied voltage, represent another potential application area. Carbazole derivatives have been investigated for use in such devices due to their electrochemical properties and ability to undergo reversible redox reactions.

Additionally, carbazole derivatives can serve as building blocks for the synthesis of more complex functional materials. The reactivity of the carbazole core allows for further functionalization, enabling the creation of materials with tailored properties for specific applications. This versatility makes 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole potentially valuable as a precursor in the development of advanced materials for various technological applications.

Research Findings

Research on 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole itself is somewhat limited in the current literature, but studies on related carbazole derivatives provide valuable insights into the potential properties and applications of this compound.

Investigations into carbazole-based materials for organic light-emitting diodes have yielded promising results. For instance, research has shown that certain carbazole derivatives can function effectively as host materials for phosphorescent emitters in OLEDs. One study on thermally activated delayed fluorescence (TADF) emitters based on carbazole structures reported achieving a maximum external quantum efficiency of 22.5% for green light emission . While this specific performance was associated with a particular derivative (4,6-Bis(9,9-dimethylacridan-10-yl)isophthalonitrile) rather than 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole directly, it demonstrates the potential of carbazole-based materials in high-performance OLEDs.

Research on the synthesis of various carbazole derivatives has also contributed to the field. New synthetic methodologies, including domino reactions and cascade processes, have been developed for the efficient synthesis of functionalized carbazoles . These advances in synthetic chemistry expand the toolbox available for the preparation of carbazole-based materials, potentially including improved routes to compounds like 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole.

Structure-property relationship studies have provided insights into how structural modifications of carbazole derivatives influence their electronic and photophysical properties. These studies have shown that the nature and position of substituents on the carbazole core can significantly affect properties such as the HOMO-LUMO gap, fluorescence quantum yield, and charge transport capabilities. By extension, the specific arrangement of the biphenyl group at the 9-position in 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole is expected to impart distinct properties to this compound.

Table 3: Research Highlights on Carbazole Derivatives Relevant to 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole

Research AreaKey FindingsRelevance to 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
OLED MaterialsCarbazole derivatives as hosts achieving high efficiency (up to 22.5% EQE)Suggests potential of the compound in OLED applications
Synthetic MethodsDevelopment of efficient routes to functionalized carbazolesProvides insights for potential synthetic approaches
Structure-Property RelationshipsInfluence of substitution patterns on electronic propertiesInforms understanding of the compound's potential properties
Material StabilityThermal and photochemical stability of carbazole-based materialsRelevant for assessing long-term performance in applications

While specific research on 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole requires further development, these findings on related compounds provide a foundation for understanding its potential behavior and applications. The structural similarities between this compound and other well-studied carbazole derivatives allow for reasonable extrapolations regarding its properties and possible uses in various technological contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator